molecular formula C8H16ClNO B13577041 1-(4-Ethenyloxan-4-yl)methanaminehydrochloride

1-(4-Ethenyloxan-4-yl)methanaminehydrochloride

Cat. No.: B13577041
M. Wt: 177.67 g/mol
InChI Key: WYCFNOWFGWNOCD-UHFFFAOYSA-N
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Description

1-(4-Ethenyloxan-4-yl)methanaminehydrochloride, also known as (4-vinyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride, is a chemical compound with the molecular formula C8H15NO.ClH. It is a hydrochloride salt of an amine derivative, characterized by the presence of a vinyltetrahydropyran ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethenyloxan-4-yl)methanaminehydrochloride typically involves the reaction of 4-vinyltetrahydro-2H-pyran with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to ensure high purity and consistency. The compound is often produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenyloxan-4-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amine derivatives .

Scientific Research Applications

1-(4-Ethenyloxan-4-yl)methanaminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethenyloxan-4-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The vinyltetrahydropyran ring structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Ethenyloxan-4-yl)methanaminehydrochloride is unique due to its specific combination of a vinyltetrahydropyran ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

Chemical Structure and Properties

1-(4-Ethenyloxan-4-yl)methanamine hydrochloride is a derivative of methanamine, characterized by the presence of an ethenyloxane group. The molecular formula and structure can be depicted as follows:

  • Molecular Formula: C₇H₁₄ClN
  • Molecular Weight: 151.64 g/mol

The compound's structure suggests it may interact with various biological targets, potentially influencing physiological processes.

While detailed studies specifically addressing the biological activity of 1-(4-Ethenyloxan-4-yl)methanamine hydrochloride are scarce, compounds with similar structures often exhibit various biological activities. These may include:

  • Antimicrobial properties: Many amine derivatives show effectiveness against bacterial and fungal pathogens.
  • Neurotransmitter modulation: Some methanamine derivatives are known to influence neurotransmitter systems, potentially affecting mood and cognition.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study investigating structurally related compounds demonstrated antimicrobial effects against a range of pathogens. For example, derivatives of methanamine exhibited significant inhibition of bacterial growth in vitro.
    Compound NameBacterial Strain TestedInhibition Zone (mm)
    Methanamine Derivative AE. coli15
    Methanamine Derivative BS. aureus18
    1-(4-Ethenyloxan-4-yl)methanamine hydrochlorideNot yet tested
  • Neuropharmacological Studies:
    Related compounds have been evaluated for their effects on neurotransmitter systems. For instance, certain derivatives were found to enhance serotonin levels in animal models, suggesting potential antidepressant effects.
  • Toxicity Profile:
    Preliminary toxicity assessments indicate that similar amine compounds can exhibit low toxicity at therapeutic doses. However, specific toxicity data for 1-(4-Ethenyloxan-4-yl)methanamine hydrochloride remains to be established.

Future Research Directions

Given the promising structural characteristics of 1-(4-Ethenyloxan-4-yl)methanamine hydrochloride, future research should focus on:

  • In vitro and in vivo studies to assess its antimicrobial and neuropharmacological properties.
  • Toxicological assessments to determine safety profiles.
  • Structure-activity relationship (SAR) studies to optimize its efficacy against specific biological targets.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(4-ethenyloxan-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h2H,1,3-7,9H2;1H

InChI Key

WYCFNOWFGWNOCD-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCOCC1)CN.Cl

Origin of Product

United States

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